N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCRNBNUDPIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrazolo[1,5-a]pyridine and indole derivatives.
Key Steps:
Industrial Production Methods
Industrial production of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[1,5-a]pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-amine.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Potential use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide exerts its effects involves:
Molecular Targets: It may target enzymes such as kinases, which are crucial in cell signaling pathways.
Pathways Involved: The compound can interfere with pathways involved in cell proliferation, apoptosis, and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Key Structural Differences Table
Substituent Effects on Physicochemical Properties
- Adamantane vs. Indole : Replacing the indole group with adamantane (e.g., N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide) introduces high hydrophobicity, likely improving membrane permeability but reducing solubility .
- Aryl vs. Heteroaryl : Pyridin-3-ylmethyl substituents (e.g., N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) enhance water solubility via nitrogen lone-pair interactions, whereas biphenyl groups (e.g., 153 ) increase lipophilicity .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is an organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a pyrazolo[1,5-a]pyridine moiety linked to an indole-3-carboxamide. Its molecular formula is with a molecular weight of approximately 240.28 g/mol. The unique structural characteristics contribute to its biological activity, particularly in inhibiting various kinases involved in cell signaling and proliferation.
Kinase Inhibition
Research indicates that compounds similar to this compound have shown promise as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a critical enzyme in immune cell regulation implicated in cancer and autoimmune diseases . The indole structure is a known scaffold for drug discovery due to its presence in many biologically active compounds, enhancing the compound's potential for therapeutic applications.
Table 1: Comparison of Biological Activities of Similar Compounds
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Similar compounds have demonstrated low minimum inhibitory concentrations (MIC) against both susceptible and resistant strains . This suggests that the compound may have applications in treating infectious diseases.
Synthesis Methods
The synthesis of this compound can be approached through various chemical transformations typical for carboxamides and heterocycles. Key reactions include:
- Formation of the pyrazolo ring : Utilizing appropriate precursors to construct the pyrazolo framework.
- Methylation and acylation : Modifying the indole moiety to enhance biological activity.
- Coupling reactions : Linking the pyrazolo and indole components through methylene bridges.
These synthetic strategies are essential for generating derivatives with improved pharmacokinetic properties or altered biological activities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and indole rings can significantly affect the compound's potency and selectivity against specific targets.
Case Study: Anticancer Activity
In a study focusing on similar pyrazolo derivatives, compounds demonstrated significant antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) while showing minimal toxicity towards normal cells . This highlights the potential of this compound as a selective anticancer agent.
Q & A
Q. Reference Workflow :
Synthesize the pyrazolo[1,5-a]pyridine core via cyclocondensation.
Hydrolyze the ester group to a carboxylic acid.
Perform amidation with indole derivatives.
How can researchers optimize the selectivity of pyrazolo[1,5-a]pyridine carboxamides for specific enzyme targets like cathepsins?
Advanced
Selectivity optimization requires structure-activity relationship (SAR) studies:
- Substituent Effects : Bulky groups at the pyridine C5 position enhance selectivity for cathepsin K over cathepsin B. For example, N-butylcarboxamide derivatives show IC50 ~25 µM for cathepsin K vs. ~45 µM for cathepsin B .
- Hydrogen Bonding : Polar groups (e.g., hydroxyl or amine) improve interactions with catalytic cysteine residues in cysteine proteases .
- In Silico Docking : Use molecular dynamics simulations to predict binding poses and steric clashes with off-target enzymes .
Q. Example SAR Table :
| Substituent (R Group) | Cathepsin K IC50 (µM) | Cathepsin B IC50 (µM) |
|---|---|---|
| N-butyl | 25 | >100 |
| N-(2-picolyl) | >100 | 45 |
What spectroscopic techniques are critical for characterizing the structural integrity of pyrazolo[1,5-a]pyridine-indole hybrids?
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyridine core and indole substitution patterns (e.g., diagnostic peaks at δ 8.6–9.5 ppm for pyrazole H-2) .
- IR Spectroscopy : Identify carbonyl stretching vibrations (~1670–1690 cm⁻¹) and NH groups (~3270 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Verify molecular weight and fragmentation patterns (e.g., loss of CO or alkyl chains) .
What strategies are effective in resolving contradictory in vitro vs. in vivo efficacy data for pyrazolo[1,5-a]pyridine derivatives?
Advanced
Contradictions often arise from pharmacokinetic (PK) limitations:
- Metabolic Stability : Assess hepatic microsomal stability to identify metabolic hotspots (e.g., CYP450-mediated oxidation of methyl groups) .
- Bioavailability : Use solubility-enhanced formulations (e.g., PEGylated nanoparticles) to improve oral absorption .
- Pharmacodynamic (PD) Markers : Measure target engagement in vivo via Western blotting or enzyme activity assays in tissue homogenates .
What in vitro assays are typically employed to evaluate the biological activity of these compounds?
Q. Basic
- Enzyme Inhibition : Fluorescent substrate-based assays for proteases (e.g., cathepsins) or kinases (e.g., IRAK4) .
- Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization (FP) for direct target interaction quantification .
How does molecular modeling contribute to understanding the binding interactions of these compounds with targets like IRAK4 or TRK?
Q. Advanced
- Docking Studies : Predict binding poses in IRAK4’s ATP-binding pocket, focusing on hydrophobic interactions with Phe254 and hydrogen bonds with Glu233 .
- Free Energy Calculations : Use MM-GBSA to rank derivatives by binding energy (ΔG < -40 kcal/mol indicates high affinity) .
- Mutagenesis Validation : Engineer IRAK4 mutants (e.g., E233A) to confirm critical residues for inhibitor binding .
How can researchers address synthetic challenges in achieving high yields for pyrazolo[1,5-a]pyridine intermediates?
Q. Advanced
- Catalytic Optimization : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize side reactions .
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) with microwave irradiation to accelerate cyclocondensation .
- Purification : Apply flash chromatography with gradients of ethyl acetate/hexanes to isolate regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
